(2S)-2-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}butanamide
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Description
“(2S)-2-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}butanamide” is a compound that is available for scientific research needs . It is also known by registry numbers ZINC000067935250 .
Synthesis Analysis
The synthesis of fluorinated pyridines, which are part of the compound , can be achieved through several methods. One such method is the Baltz-Schiemann reaction, which allows the synthesis of fluorinated pyridines in almost quantitative yields .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 222.19 . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Future Directions
The future directions of research on “(2S)-2-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}butanamide” could involve further exploration of its potential biological activities. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Properties
IUPAC Name |
(2S)-2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c1-2-13(19)15(22)21-9-10-4-3-7-20-16(10)23-14-6-5-11(17)8-12(14)18/h3-8,13H,2,9,19H2,1H3,(H,21,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXFKRNKIDLERV-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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